molecular formula C21H19N3O4S2 B3530561 (E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B3530561
M. Wt: 441.5 g/mol
InChI Key: VHCRFSJQVYUNBF-PKNBQFBNSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a thiadiazole ring, a phenyl group, and an acrylamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acrylamide Moiety: The acrylamide moiety can be formed by the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The phenyl and acrylamide groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Compounds with thiadiazole rings are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The thiadiazole ring and acrylamide moiety may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide: The compound itself.

    (E)-3-(3,4-dimethoxyphenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide: A similar compound with a methylthio group instead of the 2-oxo-2-phenylethyl group.

    (E)-3-(3,4-dimethoxyphenyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acrylamide: A similar compound with an ethylthio group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the thiadiazole ring and the acrylamide moiety, along with the 2-oxo-2-phenylethyl group, gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-27-17-10-8-14(12-18(17)28-2)9-11-19(26)22-20-23-24-21(30-20)29-13-16(25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,23,26)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRFSJQVYUNBF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 3
Reactant of Route 3
(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 4
Reactant of Route 4
(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 6
(E)-3-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

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